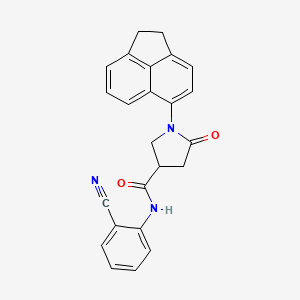![molecular formula C17H15ClF3NO2 B4077513 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide](/img/structure/B4077513.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide, also known as TFPPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, this compound inhibits the EGFR pathway by binding to the receptor and preventing downstream signaling. In the brain, this compound enhances GABAergic neurotransmission by binding to the GABA receptor and increasing the activity of GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, this compound inhibits cell proliferation and induces cell death. In the brain, this compound has anxiolytic and antidepressant effects by reducing anxiety-like and depressive-like behaviors in animal models. This compound has also been shown to have anti-inflammatory effects in the gut, reducing inflammation and promoting healing in animal models of inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide is its specificity for certain signaling pathways, making it a useful tool for studying the role of these pathways in various diseases. However, this compound has some limitations in lab experiments, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide. In cancer research, this compound could be further studied for its potential use in combination with other cancer therapies. In neuroscience, this compound could be studied for its potential use in treating other psychiatric disorders, such as schizophrenia. Additionally, further research could be done on the potential side effects and toxicity of this compound in order to better understand its safety profile.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the gamma-aminobutyric acid (GABA) system. This compound has also been studied for its potential use in treating inflammatory bowel disease and autoimmune disorders.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c18-15-9-8-12(11-14(15)17(19,20)21)22-16(23)7-4-10-24-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOMUNYMLBGRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-allyl-N-[2-(2-allyl-6-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077435.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)


![N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4077463.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4077504.png)
![1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4077509.png)
![N-[4-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4077510.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(phenylthio)acetamide](/img/structure/B4077512.png)
